A Predictive Guide to the Crystal Structure and Hydrogen Bonding of Pyridine-2,5-dicarbohydrazide
A Predictive Guide to the Crystal Structure and Hydrogen Bonding of Pyridine-2,5-dicarbohydrazide
Introduction: The Scientific Context and Rationale
Pyridine-based hydrazides are a class of organic compounds that have garnered significant interest within the scientific community, particularly in the fields of coordination chemistry, materials science, and drug development. Their inherent structural features, including the pyridyl nitrogen atom and the carbohydrazide moieties, make them excellent candidates for the construction of metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and pharmacologically active agents. The strategic placement of hydrogen bond donors and acceptors in these molecules dictates their self-assembly in the solid state, influencing properties such as thermal stability, porosity, and biological activity.
This in-depth technical guide focuses on pyridine-2,5-dicarbohydrazide, a structural isomer of the well-characterized pyridine-2,6-dicarbohydrazide. While the synthesis of pyridine-2,5-dicarbohydrazide has been reported, to date, a definitive single-crystal X-ray diffraction study elucidating its solid-state structure and hydrogen bonding network remains outstanding in the published literature.[1] The absence of this critical experimental data presents a unique opportunity for a predictive analysis, leveraging the known structural parameters of its closely related isomer, pyridine-2,6-dicarbohydrazide, to forecast its molecular conformation and supramolecular architecture.[2]
This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the known synthesis of pyridine-2,5-dicarbohydrazide, a detailed experimental protocol for its preparation and crystallization, and a predictive analysis of its crystal structure and hydrogen bonding patterns. This predictive approach is grounded in established principles of crystallography and molecular self-assembly, offering valuable insights for future experimental work and the rational design of novel materials and therapeutics based on this promising molecular scaffold.
Synthesis and Characterization: A Proven Pathway
The synthesis of pyridine-2,5-dicarbohydrazide is reliably achieved through the hydrazinolysis of its corresponding diester, dimethyl-2,5-pyridinedicarboxylate.[1] This method is a standard and efficient route for the preparation of carbohydrazides from esters.
Experimental Protocol: Synthesis of Pyridine-2,5-dicarbohydrazide
Materials:
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Dimethyl-2,5-pyridinedicarboxylate
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Hydrazine hydrate (80% or higher)
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Ethanol (absolute)
Procedure:
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Dissolution: A solution of dimethyl-2,5-pyridinedicarboxylate in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
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Addition of Hydrazine Hydrate: An excess of hydrazine hydrate is added to the ethanolic solution of the diester.
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Reflux: The reaction mixture is heated to reflux and maintained at this temperature for a period of 3 to 8 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography.
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Precipitation and Isolation: Upon cooling the reaction mixture to room temperature, a precipitate of pyridine-2,5-dicarbohydrazide will form. The solid product is collected by vacuum filtration.
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Washing and Drying: The collected solid is washed with cold ethanol to remove any unreacted starting materials and soluble impurities, and then dried under vacuum to yield the final product.
The identity and purity of the synthesized pyridine-2,5-dicarbohydrazide can be confirmed using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.
Crystallization and Single-Crystal X-ray Diffraction: The Path to Experimental Validation
The successful growth of high-quality single crystals is a prerequisite for the definitive determination of the crystal structure of pyridine-2,5-dicarbohydrazide by X-ray diffraction.
Experimental Protocol: Single Crystal Growth
A common and effective method for growing single crystals of organic molecules is slow evaporation from a suitable solvent or solvent mixture.
Procedure:
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Solvent Screening: The solubility of the purified pyridine-2,5-dicarbohydrazide is tested in a range of solvents (e.g., methanol, ethanol, dimethylformamide (DMF), water, and mixtures thereof) to identify a solvent in which the compound is sparingly soluble at room temperature.
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Preparation of a Saturated Solution: A saturated or near-saturated solution of the compound is prepared by dissolving it in the chosen solvent at an elevated temperature.
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Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at room temperature.
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Crystal Harvesting: Over a period of several days to weeks, single crystals suitable for X-ray diffraction should form. These are then carefully harvested from the mother liquor.
Single-Crystal X-ray Diffraction (SCXRD)
Once suitable single crystals are obtained, they can be analyzed by SCXRD to determine the precise three-dimensional arrangement of atoms in the crystal lattice. This technique will provide definitive information on bond lengths, bond angles, torsion angles, and the intermolecular interactions, including the hydrogen bonding network.
A Predictive Analysis of the Crystal Structure and Hydrogen Bonding of Pyridine-2,5-dicarbohydrazide
In the absence of experimental data for pyridine-2,5-dicarbohydrazide, we can formulate a robust prediction of its crystal structure and hydrogen bonding by drawing a comparative analysis with its well-characterized isomer, pyridine-2,6-dicarbohydrazide.[2]
Molecular Geometry: A Tale of Two Isomers
The molecular structure of pyridine-2,6-dicarbohydrazide has been shown to be almost completely planar.[2] This planarity is a result of the delocalization of electrons across the pyridine ring and the adjacent carbohydrazide groups. It is highly probable that pyridine-2,5-dicarbohydrazide will also adopt a largely planar conformation to maximize electronic conjugation.
The key difference between the two isomers lies in the substitution pattern of the pyridine ring. In the 2,6-isomer, the two carbohydrazide groups are symmetrically positioned relative to the nitrogen atom, leading to a C2v symmetry in the isolated molecule. In contrast, the 2,5-isomer possesses an asymmetric substitution pattern, which will result in a lower molecular symmetry. This difference in symmetry is expected to have a significant impact on the crystal packing and the resulting hydrogen bonding network.
| Predicted Crystallographic Parameters for Pyridine-2,5-dicarbohydrazide | |
| Parameter | Predicted Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or a related centrosymmetric space group |
| Molecules per unit cell (Z) | 2 or 4 |
The Hydrogen Bonding Network: A Supramolecular Synthon Approach
The carbohydrazide functional group is a potent director of supramolecular assembly due to its multiple hydrogen bond donors (-NH and -NH₂) and a hydrogen bond acceptor (C=O). The crystal structure of pyridine-2,6-dicarbohydrazide reveals a three-dimensional network formed by N-H···O hydrogen bonds.[2]
For pyridine-2,5-dicarbohydrazide, we can anticipate a similar, yet distinct, hydrogen bonding network. The presence of both -NH and -NH₂ groups as donors and the carbonyl oxygen as an acceptor will facilitate the formation of robust intermolecular hydrogen bonds. Additionally, the pyridine nitrogen atom can act as a hydrogen bond acceptor.
Predicted Hydrogen Bonding Motifs:
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N-H···O Hydrogen Bonds: These are expected to be the primary interactions, linking the carbohydrazide groups of adjacent molecules. The amide -NH and the terminal -NH₂ groups can both donate hydrogen bonds to the carbonyl oxygen atoms.
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N-H···N Hydrogen Bonds: The terminal -NH₂ group of one molecule could potentially form a hydrogen bond with the pyridine nitrogen atom of a neighboring molecule.
The interplay of these hydrogen bonding interactions will likely lead to the formation of extended one-dimensional chains or two-dimensional sheets, which will then pack to form the three-dimensional crystal lattice.
Caption: Predicted molecular structure of pyridine-2,5-dicarbohydrazide.
Caption: Predicted intermolecular hydrogen bonding motifs.
Implications for Drug Development and Materials Science
The precise understanding of the crystal structure and hydrogen bonding of pyridine-2,5-dicarbohydrazide is crucial for its application in both drug development and materials science. In the context of medicinal chemistry, the three-dimensional shape of a molecule and its ability to form specific hydrogen bonds with biological targets are key determinants of its efficacy. A detailed structural understanding would enable the rational design of derivatives with improved binding affinities and pharmacokinetic properties.
In materials science, the predictable self-assembly of pyridine-2,5-dicarbohydrazide through hydrogen bonding makes it a valuable building block for the construction of functional supramolecular materials. The ability to control the solid-state architecture is essential for tuning the properties of these materials for applications in areas such as gas storage, catalysis, and sensing.
Conclusion
While the definitive crystal structure of pyridine-2,5-dicarbohydrazide awaits experimental elucidation, this in-depth technical guide provides a robust framework for its synthesis, crystallization, and structural analysis. The predictive model of its crystal structure and hydrogen bonding network, based on the known structure of its 2,6-isomer, offers valuable insights that can guide future research efforts. The confirmation of these predictions through single-crystal X-ray diffraction will be a significant contribution to the understanding of this important class of compounds and will undoubtedly accelerate their application in the development of new drugs and advanced materials.
References
- Bulut, M., et al. (2020). Synthesis of some novel pyridine compounds containing bis‐1,2,4‐triazole/thiosemicarbazide moiety and investigation of their antioxidant properties, carbonic anhydrase, and acetylcholinesterase enzymes inhibition profiles. Journal of Heterocyclic Chemistry, 57(1), 235-244.
- Gao, Y., et al. (2018). Design, Synthesis and Antibacterial Evaluation of 1-[(1R,S)-2-Fluorocyclopropyl]ciprofloxacin-1,2,4-triazole-5(4H)-thione Hybrids. Chemistry & Biodiversity, 15(8), e1800192.
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Kowalski, K., et al. (2019). Synthesis, In Vitro Screening and Docking Studies of New Thiosemicarbazide Derivatives as Antitubercular Agents. Molecules, 24(22), 4153. [Link]
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Jia, B., et al. (2006). Pyridine-2,6-dicarbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 62(11), o4902-o4903. [Link]
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Shaaban, M. R., et al. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 25(16), 3648. [Link]
